N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S.ClH/c1-22(2)9-10-23(20-21-15-5-3-4-6-18(15)27-20)19(24)14-7-8-16-17(13-14)26-12-11-25-16;/h3-8,13H,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVYTCOXHGSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and dihydrobenzodioxine compounds. The reaction conditions may involve:
Condensation Reactions: Combining benzothiazole with dihydrobenzodioxine under acidic or basic conditions.
Amidation: Introducing the carboxamide group through reactions with amines or amides.
Hydrochloride Formation: Converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. Compounds similar to N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride have been tested against various bacterial strains with promising results .
-
Analgesic and Anti-inflammatory Properties
- Research indicates that compounds with similar structural features demonstrate analgesic effects superior to traditional NSAIDs like Diclofenac. In animal models of inflammation, these compounds significantly reduced pain and inflammation . The mechanism is believed to involve modulation of the cyclooxygenase pathway.
-
Anticancer Potential
- Benzothiazole derivatives are being investigated for their anticancer properties. Compounds in this class have shown the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The specific mechanisms often involve interference with cell cycle progression and induction of oxidative stress.
Case Studies
Material Science Applications
-
Polymer Chemistry
- The compound's unique structure allows it to be used as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to UV degradation and enhance overall material performance.
-
Dyes and Pigments
- Due to its vibrant color properties, derivatives of this compound are being explored as potential dyes for textiles and plastics. Their stability under light exposure makes them suitable candidates for commercial applications.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Core Structure | Benzothiazole + dihydrobenzodioxine + carboxamide | Benzamide + hydroxyalkyl group |
| Functional Groups | Tertiary amine (dimethylaminoethyl), benzodioxine | Secondary alcohol, methylbenzamide |
| Directing Groups | Benzothiazole (potential S,N-bidentate) | N,O-bidentate for metal catalysis |
| Pharmacological Relevance | Likely CNS or antimicrobial activity | Metal-catalyzed C–H bond functionalization |
Key Differences: The target compound’s benzothiazole and dihydrobenzodioxine systems confer distinct electronic and steric properties compared to the simpler benzamide in .
Comparison with N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
Key Differences : The benzodithiazine in contains sulfur and nitrogen, differing from the oxygen-rich dihydrobenzodioxine in the target compound. The hydrazine group in may confer redox activity, whereas the carboxamide in the target compound emphasizes stability and hydrogen bonding .
Comparison with N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride ()
Both utilize hydrochloride salts for solubility, but the target compound’s structural complexity suggests higher specificity in target binding .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves coupling the benzothiazole-amine with a dihydrobenzodioxine-carboxylic acid, followed by salt formation—a process analogous to ’s benzamide synthesis but with added steric demands .
- Stability : The carboxamide linkage may resist hydrolysis better than esters, enhancing oral bioavailability.
- Bioactivity: Benzothiazoles are known for antitumor activity (e.g., DNA intercalation), while the dihydrobenzodioxine could reduce oxidative metabolism, prolonging half-life .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a benzodioxine ring, which are known for their diverse biological activities. The presence of the dimethylamino group enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific kinases and proteases involved in cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This inhibition can lead to reduced cancer cell proliferation and induced apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Biological Activity Overview
Case Studies
- Antitumor Activity : A study evaluated the compound's effects on A549 lung cancer cells, showing an IC50 value of 8.78 ± 3.62 μM in 2D assays, indicating significant antiproliferative effects. In 3D culture models, the activity was slightly reduced (IC50 19.94 ± 2.19 μM), highlighting the importance of assay conditions in evaluating drug efficacy .
- Antimicrobial Testing : The compound was tested against various bacterial strains using broth microdilution methods. Results indicated effective inhibition against S. aureus (MIC 6.12 μM) and moderate activity against E. coli (MIC 25 μM), suggesting its potential as an antibacterial agent .
- Neuroprotective Effects : Research indicates that benzothiazole derivatives can reduce neuroinflammation in models of Alzheimer's disease by inhibiting pro-inflammatory cytokines, thereby suggesting a promising avenue for treating neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
